

Fmoc-d-Phenylalaninol CAS number and safety data sheet

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Compound of Interest

Compound Name: *Fmoc-d-Phenylalaninol*

Cat. No.: *B140897*

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An In-Depth Technical Guide to **Fmoc-d-Phenylalaninol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety, and applications of **Fmoc-d-Phenylalaninol**, a key building block in modern peptide synthesis and drug discovery.

Core Compound Information

Fmoc-d-Phenylalaninol, with the CAS number 130406-30-3, is an N-terminally protected derivative of d-phenylalaninol.^[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a crucial feature, enabling its use in stepwise solid-phase peptide synthesis (SPPS). This protection is stable to a variety of reaction conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent, allowing for the sequential addition of amino acids to a growing peptide chain.

The "d-" configuration of the amino alcohol introduces a non-natural stereochemistry into peptide structures. This is a common strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Fmoc-d-Phenylalaninol**. This data is essential for its handling, storage, and application in chemical synthesis.

Property	Value
CAS Number	130406-30-3[1]
Molecular Formula	C ₂₄ H ₂₃ NO ₃ [1]
Molecular Weight	373.45 g/mol [1]
Appearance	White to off-white powder[1]
Purity	≥ 98% (HPLC)[1]
Melting Point	147 °C[2]
Boiling Point (Predicted)	606.1 ± 50.0 °C[2]
Density (Predicted)	1.219 ± 0.06 g/cm ³ [2]
pKa (Predicted)	11.44 ± 0.46[2]
Optical Rotation	[α] _D = +46 ± 2° (c=1 in DMF)[1]
Storage Conditions	2-8°C[1][2]

Safety Data Sheet Summary

A specific Safety Data Sheet (SDS) for **Fmoc-d-Phenylalaninol** (CAS 130406-30-3) is not readily available in the public domain. However, based on the SDS for the closely related compound Fmoc-d-phenylalanine, the following information can be inferred for safe handling. Users must perform their own risk assessment and handle the compound with care in a laboratory setting.

Section	Summary of Potential Hazards and Precautions
Hazards Identification	Not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 for similar compounds.[3] However, it may cause skin, eye, and respiratory tract irritation.[4]
First-Aid Measures	Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3] Skin Contact: Wash off with soap and plenty of water. [3] Eye Contact: Flush eyes with water as a precaution.[3] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Handling and Storage	Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3][5] Storage: Keep container tightly closed in a dry and well-ventilated place at 2-8°C.[1][2]
Personal Protective Equipment	Eye/Face Protection: Use safety glasses with side-shields.[3] Skin Protection: Handle with gloves.[3] Respiratory Protection: A respirator may be necessary if dust is generated.
Fire-Fighting Measures	Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-d-Phenylalaninol is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of **Fmoc-d-Phenylalaninol** into a peptide sequence on a solid support (resin).

Materials:

- **Fmoc-d-Phenylalaninol**
- Solid-phase resin (e.g., Wang resin, Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether

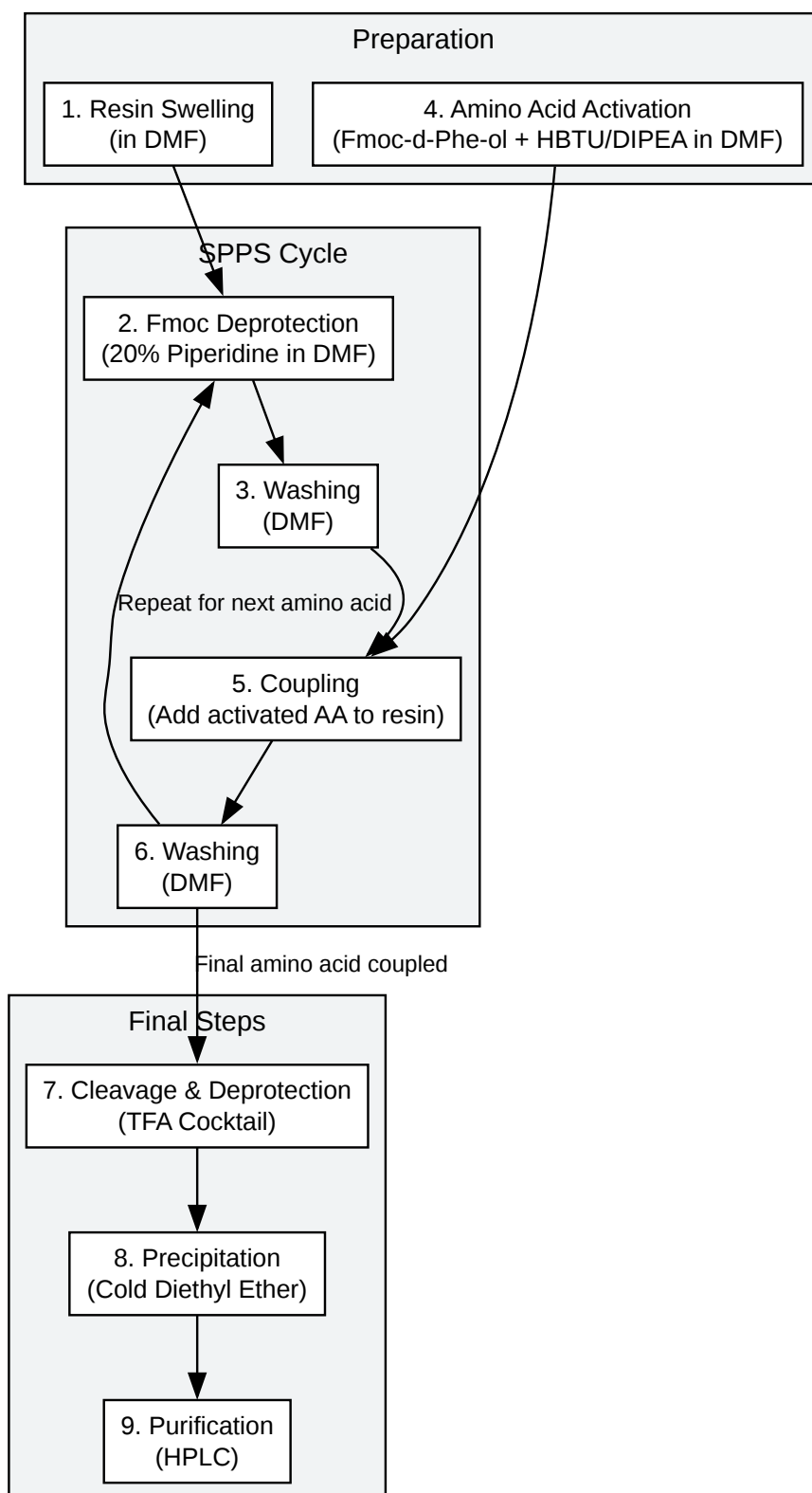
Procedure:

- **Resin Swelling:** The resin is swelled in DMF for approximately 30 minutes in a reaction vessel.
- **Fmoc Deprotection:** The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF. This is typically done in two steps (e.g., 3 minutes followed by 15 minutes) to ensure complete removal.
- **Washing:** The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
- **Activation of **Fmoc-d-Phenylalaninol**:** In a separate vial, **Fmoc-d-Phenylalaninol** (typically 3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) are dissolved in DMF. A base such as DIPEA (6 equivalents) is added to activate the amino alcohol.

- **Coupling:** The activated **Fmoc-d-Phenylalaninol** solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
- **Washing:** The resin is washed with DMF to remove any unreacted reagents and byproducts.
- **Confirmation of Coupling (Optional):** A qualitative test, such as the Kaiser test, can be performed on a small sample of the resin. A negative result indicates that the coupling is complete.
- **Chain Elongation:** Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide chain.
- **Final Deprotection and Cleavage:** Once the desired peptide sequence is assembled, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail. This step should be performed in a well-ventilated fume hood.
- **Peptide Precipitation and Isolation:** The cleaved peptide is precipitated from the cleavage solution by the addition of cold diethyl ether. The precipitate is then collected by centrifugation, washed with cold ether, and dried under vacuum.

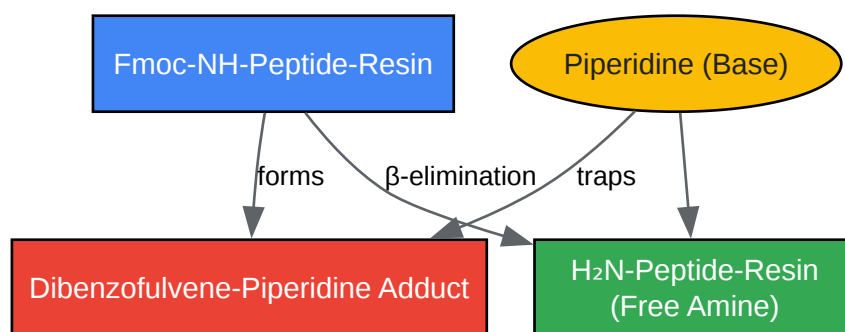
Workflow and Logical Diagrams

The following diagrams illustrate the core processes involving **Fmoc-d-Phenylalaninol**.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-d-Phenylalaninol**.



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Caption: Mechanism of Fmoc group removal by piperidine.

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